molecular formula C6H6N2O2 B8811692 1-(4-Hydroxypyrimidin-2-yl)ethan-1-one

1-(4-Hydroxypyrimidin-2-yl)ethan-1-one

Cat. No.: B8811692
M. Wt: 138.12 g/mol
InChI Key: MNRXDAAOMHCXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxypyrimidin-2-yl)ethan-1-one is a pyrimidine derivative characterized by a hydroxyl group at the 4-position of the pyrimidine ring and an acetyl group at the 2-position. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry and material science due to their structural versatility and capacity for hydrogen bonding.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-acetyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-3H,1H3,(H,7,8,10)

InChI Key

MNRXDAAOMHCXOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Substitutions

Key compounds :

1-(2-Methylpyrimidin-4-yl)ethan-1-one (CAS 67860-38-2):

  • Substituents: Methyl group at pyrimidin-2, acetyl at pyrimidin-3.
  • Properties: Reported as a flavoring agent with lower polarity due to the methyl group. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
  • Synthesis: Derived from pyrimidine intermediates via acetylation reactions.

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 334500-76-4): Substituents: Thiophene and dimethylpyrimidine-thio groups. Properties: Enhanced lipophilicity due to the thiophene and sulfur-containing groups. Potential applications in antifungal or antibacterial agents .

1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one: Substituents: Pyridine and fused heterocyclic systems.

Comparison Table :

Compound Substituents Key Properties Applications/Activities Reference
1-(4-Hydroxypyrimidin-2-yl)ethan-1-one 4-OH, 2-acetyl High polarity, hydrogen bonding Hypothesized: Drug intermediates N/A
1-(2-Methylpyrimidin-4-yl)ethan-1-one 2-CH₃, 4-acetyl Lower polarity, flavoring agent Food additives
Thiophene-pyrimidine derivatives Thiophene, sulfur linkages Lipophilicity, thermal stability Antimicrobial agents
Benzoimidazotriazole derivatives Fused heterocycles π-Conjugation, thermal stability Optoelectronics, catalysis
Functional Group Comparisons
  • Hydroxyl vs. Methyl Groups: Hydroxyl groups (as in the target compound) increase solubility in polar solvents (e.g., water, ethanol) and enhance hydrogen-bonding interactions, critical for crystallinity and binding to biological targets . Methyl groups (e.g., 1-(2-methylpyrimidin-4-yl)ethan-1-one) reduce polarity, favoring lipid solubility and membrane permeability, but limit hydrogen-bonding interactions .
  • Thiophene vs. Pyrimidine :

    • Thiophene-containing derivatives (e.g., 2-(thiophen-2-yl)ethan-1-one analogs) exhibit higher lipophilicity and are often explored for antimicrobial activity due to their ability to disrupt microbial membranes .

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